molecular formula C32H46N4O4 B15136421 Igermetostat CAS No. 2409538-60-7

Igermetostat

Cat. No.: B15136421
CAS No.: 2409538-60-7
M. Wt: 550.7 g/mol
InChI Key: YGNGDDWFJFOIGX-UHFFFAOYSA-N
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Description

Igermetostat is a chemical compound known for its role as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). This enzyme is a histone methyltransferase, which plays a crucial role in the regulation of gene expression through the methylation of histone proteins. This compound is primarily utilized in cancer research, both in vivo and in vitro, due to its potential to inhibit the proliferation of cancer cells by targeting EZH2 .

Preparation Methods

The synthesis of Igermetostat involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of polysubstituted benzene compounds. The preparation method involves the reaction of specific reagents under controlled conditions to achieve the desired product . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Igermetostat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Igermetostat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Igermetostat exerts its effects by inhibiting the activity of EZH2, a histone methyltransferase. EZH2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2), of which EZH2 is a key component .

Comparison with Similar Compounds

Igermetostat is unique in its specificity and potency as an EZH2 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, bioavailability, and specific applications in research and therapy.

Properties

CAS No.

2409538-60-7

Molecular Formula

C32H46N4O4

Molecular Weight

550.7 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(3-piperidin-1-ylcyclobutyl)oxybenzamide

InChI

InChI=1S/C32H46N4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38)

InChI Key

YGNGDDWFJFOIGX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)OC4CC(C4)N5CCCCC5

Origin of Product

United States

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